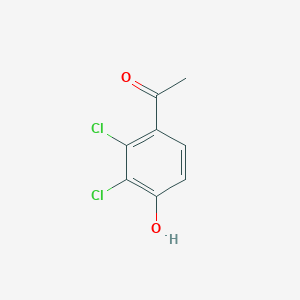

1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dichloro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(12)8(10)7(5)9/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHMYZRFXAXLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,3 Dichloro 4 Hydroxy Phenyl Ethanone

Classical Synthetic Approaches and Their Variations

Traditional methods for the synthesis of hydroxyaryl ketones, including 1-(2,3-dichloro-4-hydroxy-phenyl)-ethanone, have heavily relied on well-established reactions such as the Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a fundamental method for the C-acylation of aromatic compounds. In the context of synthesizing this compound, this would involve the reaction of 2,3-dichlorophenol (B42519) with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.org

The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating but also ortho-, para-directing. In 2,3-dichlorophenol, the positions ortho and para to the hydroxyl group are positions 4 and 6. The position para to the hydroxyl group (position 4) is the most likely site for acylation due to steric hindrance from the chlorine atom at position 2 and the electronic effects of the substituents.

A stoichiometric amount of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required because both the starting phenol and the resulting hydroxyaryl ketone product form complexes with the catalyst. organic-chemistry.org The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile in the aromatic substitution reaction.

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| AlCl₃ | Stoichiometric amounts, often in solvents like nitrobenzene (B124822) or carbon disulfide | High reactivity | Generates large amounts of corrosive waste, moisture sensitive |

| FeCl₃ | Stoichiometric or catalytic amounts | Less reactive than AlCl₃ but more environmentally benign | Can require higher temperatures |

| ZnCl₂ | Catalytic amounts | Milder catalyst, can offer better selectivity | Generally lower yields compared to stronger Lewis acids. asianpubs.org |

| BF₃ | Gaseous or in solution | Can be more selective | Corrosive and toxic |

The direct Friedel-Crafts acylation of phenols can sometimes lead to O-acylation, forming a phenyl ester, especially under kinetic control. However, in the presence of a strong Lewis acid like AlCl₃, the thermodynamically more stable C-acylated product is favored.

Alternative Aromatic Acylation Protocols

Fries Rearrangement: An important alternative to direct C-acylation is the Fries rearrangement. wikipedia.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com For the synthesis of this compound, the process would begin with the O-acylation of 2,3-dichlorophenol to form 2,3-dichlorophenyl acetate. This ester is then treated with a Lewis acid, such as AlCl₃, to induce the migration of the acetyl group to the aromatic ring. wikipedia.orgbyjus.com

The regioselectivity of the Fries rearrangement is influenced by reaction conditions. wikipedia.orgbyjus.com Lower temperatures generally favor the formation of the para-isomer, while higher temperatures tend to yield the ortho-isomer. byjus.com In the case of 2,3-dichlorophenyl acetate, the para-position relative to the hydroxyl group is position 4, which would lead to the desired product.

Houben-Hoesch Reaction: The Houben-Hoesch reaction is another method for the synthesis of hydroxyaryl ketones, particularly effective for polyhydroxyphenols. wikipedia.orgbncollegebgp.ac.inchemistry-online.com This reaction utilizes a nitrile (e.g., acetonitrile) and a Lewis acid catalyst in the presence of hydrogen chloride. wikipedia.orgbncollegebgp.ac.in The reaction proceeds through a ketimine intermediate, which is subsequently hydrolyzed to the ketone. wikipedia.org While highly effective for electron-rich substrates like phloroglucinol, its applicability to less activated phenols such as 2,3-dichlorophenol may be limited due to the presence of the deactivating chloro groups. wikipedia.orgbncollegebgp.ac.inchemistry-online.com

Modern and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies, in line with the principles of green chemistry.

Principles of Green Chemistry in Synthesis Optimization

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles applicable to the synthesis of this compound include the use of safer solvents, renewable feedstocks, and catalytic reagents over stoichiometric ones. The development of reusable and non-corrosive catalysts is a primary goal in modernizing classical reactions like the Friedel-Crafts acylation.

Catalytic Methodologies for Enhanced Efficiency

To overcome the environmental drawbacks of traditional Lewis acids, a variety of solid acid catalysts have been investigated for phenol acylation.

Zeolite Catalysts: Zeolites are microporous aluminosilicate (B74896) minerals that can function as solid acid catalysts. boisestate.edumdpi.com Their well-defined pore structures can lead to shape-selective reactions. Various types of zeolites, such as H-beta, H-Y, and H-mordenite, have been studied for the acylation of phenols. boisestate.eduresearchgate.net These catalysts are advantageous as they are non-corrosive, reusable, and can be easily separated from the reaction mixture. boisestate.edu The catalytic activity is related to the Brønsted and Lewis acid sites within the zeolite framework. researchgate.net

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts in chemical reactions. nih.govgoogle.com In the context of Friedel-Crafts acylation, certain ionic liquids, particularly those based on chloroaluminates, can serve as effective Lewis acid catalysts. nih.govgoogle.comresearchgate.net The use of ionic liquids can lead to enhanced reaction rates and selectivities, and they can often be recycled, offering a greener alternative to traditional volatile organic solvents and corrosive catalysts. nih.govgoogle.com

Table 2: Green Catalysts for Phenol Acylation

| Catalyst Type | Example | Advantages | Potential Limitations |

| Zeolites | H-beta, H-Y | Reusable, non-corrosive, shape-selectivity | Can be deactivated by coking at high temperatures |

| Ionic Liquids | Chloroaluminate-based | Dual role as solvent and catalyst, recyclable | Can be moisture-sensitive, product separation can be challenging |

| Solid Supported Acids | Nafion-H, Montmorillonite clay | Easy separation, reduced waste | Lower activity compared to homogeneous catalysts |

Microreactor and Flow Chemistry Applications

Microreactor and flow chemistry technologies offer significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. beilstein-journals.org

In a flow chemistry setup for Friedel-Crafts acylation, the reactants are continuously pumped through a heated tube or a microreactor containing a packed bed of a solid catalyst. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. The use of microreactors is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. While specific applications for the synthesis of this compound in flow are not extensively documented, the general principles of flow chemistry are applicable to this reaction, potentially offering a safer and more efficient manufacturing process. For instance, a method for preparing 2,4-dichlorophenol (B122985) using a microreactor has been described, highlighting the potential of this technology for the synthesis of chlorinated phenols and their derivatives. patsnap.com

Chemical Reactivity and Derivatization Studies of 1 2,3 Dichloro 4 Hydroxy Phenyl Ethanone

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 1-(2,3-dichloro-4-hydroxy-phenyl)-ethanone possesses two unsubstituted carbons, at positions 5 and 6, which are potential sites for electrophilic aromatic substitution. The directing effects of the existing substituents determine the regioselectivity of these reactions. The hydroxyl group at C-4 is a potent activating group and is ortho, para-directing. The acetyl group at C-1 is a deactivating group and is meta-directing. The chloro groups at C-2 and C-3 are deactivating yet ortho, para-directing.

The cumulative effect of these substituents strongly favors electrophilic attack at the C-5 position. This position is ortho to the strongly activating hydroxyl group and meta to the deactivating acetyl group, making it the most electronically enriched and sterically accessible site. The chloro group at C-3 also directs to this ortho position. In contrast, the C-6 position is meta to the hydroxyl group and ortho to the acetyl group, rendering it significantly less reactive. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are predicted to yield predominantly 5-substituted derivatives. byjus.comquizlet.com

Reactions Involving the Carbonyl Moiety

The acetyl group's carbonyl moiety is a key center for reactivity, susceptible to reduction, nucleophilic addition, and condensation reactions.

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 1-(2,3-dichloro-4-hydroxyphenyl)ethanol. This transformation is typically achieved using hydride-based reducing agents.

Table 1: Common Reagents for Carbonyl Reduction

| Reagent | Typical Conditions | Product |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, Room temperature | Secondary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Secondary Alcohol |

| Catalytic Hydrogenation (H₂) | Pd, Pt, or Ni catalyst, Pressure | Secondary Alcohol |

The choice of reagent depends on the desired selectivity; sodium borohydride is a milder reagent that selectively reduces ketones and aldehydes, while lithium aluminum hydride is more powerful and can also reduce other functional groups. Catalytic hydrogenation is also effective but may require more forcing conditions.

The electrophilic carbon of the carbonyl group is a target for various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl to form tertiary alcohols after an acidic workup. Similarly, the addition of hydrogen cyanide (or a cyanide salt like KCN) leads to the formation of a cyanohydrin, a versatile intermediate in organic synthesis.

The acetyl group can participate in condensation reactions with aldehydes or ketones, which are fundamental carbon-carbon bond-forming processes. A prominent example is the base-catalyzed Claisen-Schmidt condensation, where the acetophenone (B1666503) derivative reacts with an aromatic aldehyde to form a chalcone, an α,β-unsaturated ketone. ijarsct.co.in This reaction involves the formation of an enolate from the acetophenone, which then attacks the aldehyde. jocpr.comjetir.org

For instance, the condensation of various substituted hydroxyacetophenones with aromatic aldehydes is a well-established route to chalcones, which are precursors to flavonoids. nih.govresearchgate.net While specific studies on this compound are not prevalent, its reactivity is expected to be analogous.

Another important reaction is the Knoevenagel condensation, where the ketone reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine. wikipedia.org This reaction yields an α,β-unsaturated product after dehydration. organic-chemistry.orgrsc.orgresearchgate.net

Table 2: Representative Condensation Reactions of Hydroxyacetophenones

| Acetophenone Reactant | Aldehyde Reactant | Reaction Type | Catalyst | Product Type | Reference |

| 4-Chloro-2-hydroxyacetophenone | Various aromatic aldehydes | Claisen-Schmidt | NaOH/Ethanol | Chalcone | scribd.com |

| 2,4-Dihydroxyacetophenone | 2-Chlorobenzaldehyde | Aldol (B89426) Condensation | SOCl₂/EtOH | Chalcone | jocpr.com |

| 2'-Hydroxyacetophenone | Benzaldehyde | Claisen-Schmidt | Basic Zeolites | Chalcone/Flavanone | researchgate.net |

Hydroxyl Group Functionalization

The phenolic hydroxyl group is acidic and serves as a handle for introducing various functional groups through etherification and esterification.

Etherification: The Williamson ether synthesis is the most common method for converting the phenolic hydroxyl group into an ether. youtube.comwikipedia.org This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). masterorganicchemistry.comchem-station.com Studies on related dihydroxyacetophenones have demonstrated selective alkylation at the more accessible and reactive hydroxyl position. francis-press.comnih.govnih.gov

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acylating agent. The Schotten-Baumann reaction is a classic method for this transformation, typically involving the reaction of the phenol with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) in the presence of an aqueous base like sodium hydroxide. iitk.ac.inbyjus.comwikipedia.orglscollege.ac.in This two-phase reaction system efficiently traps the hydrogen chloride byproduct. cam.ac.uk Alternatively, reaction with a carboxylic acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base catalyst like pyridine (B92270) also yields the corresponding ester.

Table 3: Common Functionalization Reactions of Phenolic Hydroxyl Groups

| Reaction Type | Reagents | Base | Product |

| Williamson Ether Synthesis | Alkyl Halide (R-X) | K₂CO₃, NaH | Phenyl Ether (Ar-O-R) |

| Schotten-Baumann (Esterification) | Acyl Chloride (RCOCl) | aq. NaOH | Phenyl Ester (Ar-OCOR) |

| Acylation (Esterification) | Acid Anhydride ((RCO)₂O) | Pyridine | Phenyl Ester (Ar-OCOR) |

Other Hydroxyl Derivatizations

Beyond simple etherification, the hydroxyl group of this compound can undergo a variety of other derivatization reactions, yielding esters, carbonates, and silyl (B83357) ethers. These transformations are crucial for protecting the hydroxyl group during multi-step syntheses or for modulating the compound's biological or physical properties.

Esterification: The phenolic hydroxyl group can be readily converted to an ester. This is typically achieved by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride or carboxylic acid byproduct. The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion, formed in situ, attacks the electrophilic carbonyl carbon of the acylation agent. The presence of electron-withdrawing groups on the phenyl ring can enhance the nucleophilicity of the phenoxide, potentially increasing the reaction rate.

Silyl Ether Formation: Silyl ethers are common protecting groups for hydroxyl functions due to their ease of formation and cleavage under specific conditions. wikipedia.org The hydroxyl group of this compound can be converted to a silyl ether by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) or 2,6-lutidine. wikipedia.org The choice of silylating agent and reaction conditions allows for tuning the stability of the resulting silyl ether. wikipedia.org

| Derivatization Type | Reagents | Base | Product Type |

| Esterification | Acyl chloride (R-COCl) or Carboxylic anhydride ((RCO)₂O) | Pyridine, Triethylamine | Phenyl ester |

| Silyl Ether Formation | Silyl halide (e.g., TBDMSCl, TIPSCl) | Imidazole, 2,6-Lutidine | Silyl ether |

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in this compound—namely the hydroxyl group, the acetyl group, and the aromatic ring—raises the possibility of regioselective and chemoselective reactions.

Regioselectivity in O-Alkylation: In molecules containing multiple hydroxyl groups, selective alkylation can often be achieved. For instance, in the case of 2,4-dihydroxyacetophenone, a related compound, alkylation occurs preferentially at the 4-hydroxyl group. nih.govnih.gov This regioselectivity is attributed to the formation of an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen of the acetyl group. This hydrogen bonding reduces the nucleophilicity of the 2-hydroxyl group, making the 4-hydroxyl group more available for reaction. researchgate.net By analogy, it is highly probable that the hydroxyl group in this compound, which is para to the acetyl group, would exhibit similar enhanced reactivity in O-alkylation reactions.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, a key chemoselective challenge would be to modify the acetyl group without affecting the hydroxyl group, or vice versa. For example, reduction of the ketone to a secondary alcohol could be achieved using a mild reducing agent that does not affect the aromatic ring or the hydroxyl group. Conversely, reactions targeting the hydroxyl group, such as the derivatizations discussed above, are generally performed under conditions that leave the acetyl group intact. For instance, O-acylation of hydroxyamino acids can be performed chemoselectively under acidic conditions which protect the amino group. nih.gov

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions that this compound undergoes is fundamental to controlling the reaction outcomes and optimizing conditions.

Mechanism of Williamson Ether Synthesis: The O-alkylation of the hydroxyl group to form an ether is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the first step, a base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether linkage in a single, concerted step. wikipedia.orgmasterorganicchemistry.com The rate of this SN2 reaction is sensitive to steric hindrance on both the nucleophile and the electrophile. chemistrytalk.org

Kinetic vs. Thermodynamic Control: In reactions where multiple products can be formed, the distribution of these products can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.orgwikipedia.orglibretexts.org

Kinetic control occurs at lower temperatures and with shorter reaction times, favoring the product that is formed fastest (i.e., the one with the lowest activation energy). libretexts.orglibretexts.org

Thermodynamic control is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium and favoring the most stable product. libretexts.orglibretexts.org

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, the complete atomic connectivity and chemical environment of 1-(2,3-dichloro-4-hydroxy-phenyl)-ethanone can be mapped out.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature two protons on the phenyl ring. Due to their positions relative to the electron-withdrawing chloro and acetyl groups and the electron-donating hydroxyl group, their chemical shifts would be significantly affected. The proton at position 5 (H-5) would likely appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 would appear as a doublet, coupled to H-5. The acetyl group's methyl protons would appear as a sharp singlet, typically in the upfield region. The hydroxyl proton would also present as a singlet, with its chemical shift being variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.2 - 7.4 | d |

| H-6 | 7.8 - 8.0 | d |

| -CH₃ | 2.5 - 2.7 | s |

| -OH | 5.0 - 6.0 | s |

Note: Predicted values are based on computational models and may vary from experimental results. 'd' denotes a doublet and 's' denotes a singlet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the phenyl ring, the carbonyl carbon, and the methyl carbon of the acetyl group. The chemical shifts are influenced by the attached functional groups. The carbonyl carbon (C=O) is expected to be the most downfield signal. The aromatic carbons' shifts will be determined by the substitution pattern of the chloro, hydroxyl, and acetyl groups. Computational prediction tools can estimate these chemical shifts with a reasonable degree of accuracy. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 128 - 132 |

| C-2 | 122 - 126 |

| C-3 | 125 - 129 |

| C-4 | 155 - 159 |

| C-5 | 115 - 119 |

| C-6 | 130 - 134 |

| C=O | 195 - 200 |

| -CH₃ | 25 - 30 |

Note: Predicted values are based on computational models and may vary from experimental results.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu A cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. emerypharma.com It would show correlations between H-5 and C-5, H-6 and C-6, and the methyl protons with the methyl carbon, confirming these direct bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping longer-range (2-3 bond) correlations between protons and carbons. youtube.com Key expected correlations would include:

The methyl protons showing correlations to the carbonyl carbon (C=O) and C-1 of the phenyl ring.

H-6 showing correlations to the carbonyl carbon, C-1, and C-5.

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule. fiveable.memeasurlabs.com For this compound (C₈H₆Cl₂O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern, where the M+2 peak would have an intensity of approximately 65% relative to the molecular ion peak (M), and the M+4 peak would also be visible.

Table 3: Theoretical HRMS Data for this compound

| Formula | Theoretical Exact Mass (m/z) |

|---|---|

| C₈H₆³⁵Cl₂O₂ | 203.97446 |

| C₈H₆³⁵Cl³⁷ClO₂ | 205.97151 |

In electron ionization mass spectrometry, the molecular ion can undergo fragmentation, producing a characteristic pattern of fragment ions that can aid in structural elucidation. The fragmentation of this compound would likely proceed through established pathways for aromatic ketones. miamioh.edu

A primary and highly characteristic fragmentation would be the alpha-cleavage (α-cleavage) of the bond between the carbonyl group and the aromatic ring, leading to the loss of a methyl radical (•CH₃). This would result in a prominent acylium ion. Subsequent fragmentation could involve the loss of a carbon monoxide (CO) molecule from this acylium ion.

Step 1: Alpha-Cleavage: The molecular ion [C₈H₆Cl₂O₂]⁺• would lose a methyl radical (•CH₃, 15 Da) to form the 2,3-dichloro-4-hydroxybenzoyl cation. This fragment would be expected to be a major peak in the spectrum.

[C₈H₆Cl₂O₂]⁺• → [C₇H₃Cl₂O₂]⁺ + •CH₃

Step 2: Loss of Carbon Monoxide: The resulting acylium ion could then lose a neutral CO molecule (28 Da) to form a dichlorohydroxyphenyl cation.

[C₇H₃Cl₂O₂]⁺ → [C₆H₃Cl₂O]⁺ + CO

This proposed pathway provides a logical explanation for the major fragments that would be expected in the mass spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the bonds within the molecule. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: a hydroxyl group, a carbonyl group, an aromatic ring, and carbon-chlorine bonds.

The most prominent features anticipated in the IR spectrum are the stretching vibrations of the hydroxyl (O-H) and carbonyl (C=O) groups. The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The carbonyl group of the ketone, being conjugated with the aromatic ring, will likely show a strong, sharp absorption band in the range of 1660-1685 cm⁻¹. youtube.com The position of this band is influenced by the electronic effects of the substituents on the phenyl ring.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. The in-plane C=C stretching vibrations of the aromatic ring are expected to produce a series of sharp bands of variable intensity between 1450 cm⁻¹ and 1600 cm⁻¹. researchgate.net Furthermore, the C-Cl stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The specific positions of these bands can be influenced by the substitution pattern on the aromatic ring.

Based on data from analogous compounds such as p-hydroxyacetophenone and other chlorinated phenols, the following table summarizes the predicted characteristic IR absorption bands for this compound. researchgate.netvscht.czlibretexts.orglibretexts.orgnist.gov

Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H (methyl) | Stretching | 2850 - 3000 | Medium |

| Ketone C=O (conjugated) | Stretching | 1660 - 1685 | Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak, Sharp |

| C-O | Stretching | 1200 - 1300 | Medium |

| C-Cl | Stretching | 600 - 800 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly documented, the solid-state structures of numerous substituted acetophenones have been reported, allowing for an informed prediction of its likely structural characteristics. missouri.edursc.orgcdnsciencepub.commdpi.com

It is anticipated that this compound would crystallize in a common space group for small organic molecules, such as monoclinic P2₁/c or triclinic P-1. mdpi.com The molecular geometry is expected to be largely planar, particularly the phenyl ring and the directly attached ketone and hydroxyl groups. The chlorine atoms, being ortho to each other, may cause some minor steric strain, potentially leading to slight out-of-plane deviations.

The following table outlines the predicted crystallographic parameters for this compound based on known structures of similar compounds.

Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c, P-1, or similar centrosymmetric group |

| Key Intermolecular Interactions | O-H···O=C hydrogen bonding, C-H···O interactions, π-π stacking, potential halogen bonding |

| Molecular Conformation | Largely planar aromatic and ketone moieties |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a final product and for monitoring the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be suitable for GC analysis, it must be volatile and thermally stable. This compound, being a relatively small molecule, is expected to be sufficiently volatile for GC analysis, although the presence of the polar hydroxyl group might necessitate derivatization (e.g., silylation) to improve peak shape and prevent tailing. researchgate.net

In the mass spectrometer, the eluted compound is ionized, typically by electron impact (EI), which causes fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for structural elucidation.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks at M+2 and M+4, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for acetophenones include the loss of a methyl radical (CH₃˙) to form a stable [M-15]⁺ ion, and the cleavage of the acyl group to produce a benzoyl-type cation. scirp.orgscirp.orgmemphis.edu The presence of the dichloro-hydroxyphenyl moiety will lead to characteristic fragment ions for this ring system.

Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value (Predicted) | Identity of Fragment |

| 204/206/208 | Molecular ion [M]⁺˙ |

| 189/191/193 | [M - CH₃]⁺ |

| 161/163/165 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that is particularly well-suited for the analysis of polar and non-volatile compounds. nih.gov It is an ideal method for the purity assessment and reaction monitoring of this compound without the need for derivatization.

A reversed-phase high-performance liquid chromatography (HPLC) method would be the standard approach for separation. chromatographyonline.com This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov

For detection, mass spectrometry with an electrospray ionization (ESI) source is commonly employed. Given the acidic nature of the phenolic hydroxyl group, ESI in negative ion mode is expected to be highly effective, leading to the detection of the deprotonated molecule [M-H]⁻. nih.govshimadzu.com LC-MS can provide not only the retention time of the compound for identification and purity assessment but also its molecular weight from the mass spectrum. By monitoring the ion corresponding to the target compound, its formation can be tracked over the course of a reaction, and the presence of any impurities or byproducts can be readily identified. researchgate.netresearchgate.netmdpi.com

Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18-silica |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile/methanol |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Negative Ion Mode ([M-H]⁻) |

| Application | Purity assessment, reaction monitoring, impurity profiling |

Computational and Theoretical Chemistry Studies of 1 2,3 Dichloro 4 Hydroxy Phenyl Ethanone

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would involve optimizing the molecular geometry of 1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone to find its most stable conformation. From this optimized structure, various electronic properties such as dipole moment, polarizability, and electrostatic potential maps could be calculated. These properties provide insights into the molecule's charge distribution and intermolecular interactions.

However, no specific DFT studies on this compound have been found in the published scientific literature. Consequently, there is no available data on its optimized molecular geometry or its calculated electronic properties to present in a data table.

Interactive Data Table: Calculated Electronic Properties (DFT)

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for determining a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A computational analysis would provide the energies of these orbitals and visualize their spatial distribution across the this compound molecule. This would help in predicting the most likely sites for electrophilic and nucleophilic attack.

As with other electronic properties, a specific HOMO-LUMO analysis for this compound has not been reported in the accessible scientific literature. Therefore, no data on HOMO-LUMO energies or their energy gap is available.

Interactive Data Table: Frontier Molecular Orbital Energies

Spectroscopic Property Prediction

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

Computational NMR Chemical Shift Prediction

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure.

There are no published computational studies reporting the predicted NMR chemical shifts for this compound.

Interactive Data Table: Predicted vs. Experimental 1H and 13C NMR Chemical Shifts (ppm)

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can help in assigning the vibrational modes of the functional groups present in the molecule. The predicted vibrational frequencies are often scaled to better match experimental results.

A thorough search of the literature did not yield any studies that have computationally predicted the vibrational frequencies for this compound.

Interactive Data Table: Calculated Vibrational Frequencies and Assignments

Reaction Mechanism Modeling

Computational chemistry can be a powerful tool for modeling reaction mechanisms, allowing researchers to investigate potential reaction pathways, transition states, and activation energies. For this compound, this could involve modeling its synthesis, its potential metabolic pathways, or its reactions with other chemical species.

Despite the utility of such studies, there is no evidence in the scientific literature of any reaction mechanism modeling having been performed for this compound.

Transition State Characterization

Currently, there is a notable absence of publicly available scientific literature detailing the computational and theoretical studies specifically focused on the transition state characterization of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, including the identification and characterization of transition states, research has not yet been published that applies these methods to this particular compound.

Transition state theory is a fundamental concept in chemical kinetics, providing a framework for understanding the rates of chemical reactions. It postulates the existence of a transient molecular configuration, the transition state, which represents the highest potential energy point along the reaction coordinate. The characterization of this state, including its geometry, vibrational frequencies, and energy, is crucial for determining the activation energy and predicting the likelihood and speed of a reaction.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are commonly employed to model these transient structures. These studies would typically involve mapping the potential energy surface of a reaction involving this compound to locate the saddle point corresponding to the transition state. Subsequent frequency calculations are then performed to confirm the nature of this stationary point, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Although general computational methodologies for such characterizations are well-established, their specific application to this compound has not been documented in accessible research. Therefore, no specific data on its transition state geometries, energies, or vibrational analyses can be provided at this time.

Reaction Pathway Energetics and Kinetics

Consistent with the lack of information on transition state characterization, there is no specific published research on the reaction pathway energetics and kinetics of this compound from a computational or theoretical standpoint.

The study of reaction pathway energetics involves calculating the relative energies of reactants, intermediates, transition states, and products to construct a detailed energy profile of a chemical reaction. This profile provides valuable insights into the thermodynamic and kinetic feasibility of a proposed mechanism. Key parameters derived from these studies include activation energies and reaction enthalpies, which are essential for understanding and predicting chemical reactivity.

Future computational research on this compound would be necessary to generate the data required to populate these areas of study. Such research would contribute to a more comprehensive understanding of the chemical behavior of this and related halogenated phenolic compounds.

Role of 1 2,3 Dichloro 4 Hydroxy Phenyl Ethanone As a Precursor in Advanced Chemical Synthesis

Synthesis of Novel Heterocyclic Compounds

Substituted acetophenones are well-established starting materials for the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.govwisdomlib.org The presence of the ketone functional group in 1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone allows for its participation in numerous cyclization reactions. For instance, it can undergo condensation reactions with various dinucleophiles to form five, six, or seven-membered heterocyclic rings.

One common strategy involves the reaction of the α-carbon of the ethanone (B97240) moiety. Following deprotonation, this position becomes a potent nucleophile, capable of reacting with electrophiles to initiate cyclization. Alternatively, the carbonyl group itself can react with nucleophiles. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles.

Furthermore, the phenolic hydroxyl group and the activated aromatic ring, influenced by the dichloro substituents, offer additional reaction sites. The hydroxyl group can be alkylated or acylated to introduce further diversity, and the aromatic ring can participate in electrophilic substitution reactions, although the chloro groups are deactivating. The combination of these reactive sites allows for the construction of complex, polycyclic heterocyclic systems.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant | Resulting Heterocycle |

|---|---|

| Hydrazine derivatives | Pyrazoles |

| Hydroxylamine | Isoxazoles |

| Thiourea | Thiazines |

| Guanidine | Pyrimidines |

The synthesis of such heterocyclic compounds is of great interest due to their prevalence in pharmacologically active molecules and functional materials. nih.govresearchgate.net

Formation of Monomers for Polymer Chemistry

The bifunctional nature of this compound makes it a candidate for use as a monomer in the synthesis of functional polymers. Both the phenolic hydroxyl group and the ketone can be exploited in polymerization reactions.

The hydroxyl group can participate in step-growth polymerization processes such as polycondensation or polyetherification. For instance, reaction with diacyl chlorides or dicarboxylic acids could lead to the formation of polyesters, while reaction with diepoxides or dihalides could yield polyethers. The resulting polymers would incorporate the dichlorinated phenyl group into the polymer backbone, potentially imparting properties such as thermal stability and flame retardancy.

The ketone functionality can also be a site for polymerization. For example, it could be a component in the synthesis of phenolic resins. google.com Reaction with formaldehyde (B43269) under basic or acidic conditions could lead to the formation of a complex, cross-linked polymer network. google.com Such resins are known for their use as molding materials, binders, and adhesives. google.com

Additionally, the core structure of this compound can be modified to create novel monomers. For example, the hydroxyl group could be functionalized with a polymerizable group, such as a methacrylate (B99206) or a vinyl ether, allowing for its incorporation into polymers via chain-growth polymerization. nih.gov

Preparation of Ligands for Catalysis

The structure of this compound is conducive to the synthesis of various ligands for catalysis. The oxygen atom of the hydroxyl group and the oxygen atom of the carbonyl group can act as donor atoms to coordinate with metal centers.

Modification of the core structure can lead to the formation of multidentate ligands. For instance, Schiff base condensation of the ketone with a primary amine containing another donor group can readily produce tridentate or tetradentate ligands. The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atoms in this compound would influence the electron density on the donor atoms.

Furthermore, the aromatic ring can be functionalized to introduce other coordinating groups, such as phosphines or pyridines, leading to a wider variety of ligand architectures. These ligands can then be used to prepare transition metal complexes for applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. researchgate.net The development of new ligands is crucial for advancing the field of catalysis and enabling more efficient and selective chemical reactions. nih.gov

Building Block in Complex Molecular Architectures (Emphasis on synthetic strategy)

The reactivity of this compound at multiple sites makes it a valuable building block in the strategic synthesis of complex organic molecules. Its utility lies in its ability to introduce a functionalized aromatic ring into a larger molecular framework.

A key synthetic strategy involves utilizing the ketone as a handle for carbon-carbon bond formation. For example, it can undergo aldol (B89426) reactions, Wittig reactions, or Grignard additions to build up a more complex carbon skeleton. The resulting products can then be further elaborated using the reactivity of the hydroxyl group and the aromatic ring.

In a retrosynthetic analysis, the this compound unit can be considered a synthon for a substituted aromatic ring that can be incorporated into a target molecule at a late stage of the synthesis. This approach is particularly useful in the synthesis of natural product analogs and other biologically active compounds where a substituted phenolic moiety is a key structural feature. nih.gov The ability to perform diverse chemical transformations on this building block provides chemists with significant flexibility in designing synthetic routes to complex targets. orgsyn.org

Development of Precursors for Functional Organic Materials

The unique combination of functional groups in this compound makes it a promising precursor for the development of functional organic materials. The dichlorinated phenol (B47542) moiety can be a key component in materials with specific electronic or optical properties.

For example, this compound could serve as a starting material for the synthesis of organic dyes or pigments. The electronic properties of the aromatic ring, modulated by the chloro and hydroxyl substituents, can be further tuned through chemical reactions to create molecules that absorb and emit light at specific wavelengths.

Furthermore, its potential to be incorporated into polymers, as discussed in section 6.2, opens up possibilities for creating functional materials. Polymers derived from this compound could exhibit enhanced thermal stability, flame retardancy, or specific optical and electronic properties. nih.gov These materials could find applications in areas such as electronics, photonics, and advanced coatings. The development of new functional organic materials is a rapidly growing field, and versatile precursors like this compound are essential for driving innovation. uwo.ca

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Hydrazine |

| Hydroxylamine |

| Thiourea |

| Guanidine |

| Pyrazole |

| Isoxazole |

| Thiazine |

| Pyrimidine |

| Quinoxaline |

| Formaldehyde |

| Methacrylate |

| Vinyl ether |

| Phosphine |

Future Directions in Academic Research on 1 2,3 Dichloro 4 Hydroxy Phenyl Ethanone

Exploration of Untapped Synthetic Avenues

While classical methods for the synthesis of substituted acetophenones are established, future research can focus on developing more efficient, selective, and sustainable routes to 1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone and its derivatives. Current syntheses of related chlorinated hydroxyphenyl ethanones often rely on multi-step processes that may involve harsh reagents. nih.govresearchgate.net The exploration of novel synthetic strategies is crucial for accessing this compound and building a library of analogues for structure-activity relationship studies.

Key areas for future synthetic research include:

Direct C-H Activation/Functionalization: Investigating transition-metal-catalyzed C-H activation of simpler phenol (B47542) or acetophenone (B1666503) precursors could provide a more atom-economical route to introduce the chloro and acetyl groups with high regioselectivity.

Novel Chlorination Reagents: Moving beyond traditional chlorinating agents to explore greener and more selective modern reagents could improve reaction yields and safety profiles. The synthesis of related compounds like 2-chloro-1-(3-hydroxyphenyl)ethanone has utilized sulfuryl chloride, but further optimization and exploration of alternative reagents are warranted. nih.govresearchgate.net

Photochemical and Electrochemical Synthesis: These emerging synthetic techniques offer alternative energy sources to drive reactions, potentially enabling unique transformations and milder reaction conditions that are not accessible through traditional thermal methods.

Flow Chemistry: The application of continuous flow synthesis could enhance reaction safety, control, and scalability, allowing for the efficient production of this compound. This is particularly relevant when handling potentially hazardous reagents or intermediates.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Activation | High atom economy, reduced waste, novel regioselectivity. | Development of selective catalysts for dichlorination and acylation. |

| Advanced Halogenation | Improved safety, higher selectivity, milder conditions. | Screening of modern chlorinating agents (e.g., N-chlorosuccinimide variants). |

| Photoredox Catalysis | Access to unique reactive intermediates, mild reaction conditions. | Design of photocatalytic cycles for regioselective functionalization. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in a microreactor setup. |

Application of Emerging Spectroscopic and Analytical Techniques

A thorough understanding of the structural, electronic, and chemical properties of this compound requires a sophisticated analytical toolkit. While standard techniques like NMR and mass spectrometry provide basic characterization, emerging methods can offer unprecedented levels of detail. Given the challenges in analyzing complex halogenated organic compounds, which often include separating isomers and detecting trace-level components, advanced techniques are essential. chromatographyonline.com

Future analytical research should focus on:

Advanced Mass Spectrometry: Techniques such as high-resolution mass spectrometry (HRMS) are vital for unambiguous formula determination. chromatographyonline.com Coupling gas chromatography with HRMS (GC-HRMS) would be the method of choice for separating the target compound from potential isomers and impurities. chromatographyonline.com

Multidimensional Spectroscopy: Two-dimensional infrared (2D-IR) spectroscopy could be employed to study intramolecular dynamics, such as hydrogen bonding involving the hydroxyl and ketone groups, and how they are influenced by the electron-withdrawing chloro substituents. spectroscopyonline.com

Enhanced Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) could provide detailed vibrational information, even from minute sample quantities, enabling studies of surface interactions or incorporation into larger systems. spectroscopyonline.comazooptics.com

Advanced Separation Science: Capillary electrophoresis (CE) has proven to be a powerful technique for the analysis of phenolic compounds, offering separation mechanisms complementary to high-performance liquid chromatography (HPLC). researchgate.net Developing CE-MS methods could provide a highly sensitive and selective analytical workflow. researchgate.net

| Technique | Information Gained | Potential Research Application |

| GC-HRMS | Precise mass, isomeric separation, impurity profiling. | Quality control of synthetic batches and environmental fate studies. |

| 2D-IR Spectroscopy | Molecular dynamics, vibrational coupling, hydrogen bond kinetics. | Probing the intramolecular O-H···O=C interaction. |

| SERS/TERS | Enhanced vibrational spectra, single-molecule sensitivity. | Characterizing the compound's interaction with metallic surfaces for sensor applications. |

| Capillary Electrophoresis (CE-MS) | High-efficiency separation, sensitive detection of polar analytes. | Analysis in complex biological or environmental matrices. |

Advanced Computational Insights into Novel Reactivity and Properties

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, guiding experimental design and saving significant laboratory resources. For this compound, density functional theory (DFT) and other advanced computational methods can illuminate its fundamental properties. Studies on structurally related compounds have successfully used DFT to investigate geometrical parameters, electronic properties, and chemical reactivity. researchgate.net

Future computational studies could target:

Molecular Electrostatic Potential (MEP) Mapping: Calculating the MEP surface would identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's electronic transitions, reactivity, and potential as an electronic material. researchgate.net

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis, IR, and Raman spectra, aiding in the interpretation of experimental data and confirming structural assignments. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed synthetic reactions or degradation pathways, providing insights into transition states and reaction kinetics.

| Computational Method | Predicted Property | Significance |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles. | Provides the most stable 3D conformation of the molecule. |

| MEP Surface Analysis | Sites for electrophilic/nucleophilic attack, H-bonding potential. | Predicts intermolecular interactions and chemical reactivity. researchgate.net |

| HOMO-LUMO Analysis | Ionization potential, electron affinity, chemical hardness. | Elucidates electronic properties and charge transfer capabilities. researchgate.net |

| TD-DFT Calculations | UV-Vis absorption spectra, excited state properties. | Aids in interpreting experimental spectra and understanding photochemistry. |

Potential in Advanced Chemical Technologies

The unique combination of a reactive ketone, an acidic phenol, and two electron-withdrawing chlorine atoms on an aromatic ring makes this compound an attractive building block for advanced chemical technologies. Halogenated and phenolic compounds are already subjects of intense research for materials science and sensor applications. chromatographyonline.comnih.gov

Promising avenues for future application-oriented research include:

Smart Materials: The molecule could serve as a monomer or a functional cross-linking agent in the synthesis of advanced polymers. The reactive sites could be used to create materials that respond to external stimuli such as pH, light, or the presence of a specific chemical species, leading to applications in drug delivery, self-healing materials, or responsive coatings.

Precursor for Complex Synthesis: α-Haloketones are highly versatile intermediates in organic synthesis. nih.gov Similarly, chlorinated acetophenones serve as crucial building blocks for active pharmaceutical ingredients. nih.gov Future work could explore the use of this compound as a starting material for the synthesis of more complex heterocyclic compounds or novel pharmaceutical scaffolds.

| Technology Area | Role of this compound | Potential Application |

| Chemical Sensors | Active receptor site with tunable electronic properties. | Selective detection of environmental pollutants or biological markers. nih.gov |

| Stimuli-Responsive Polymers | Functional monomer or cross-linker. | pH-responsive hydrogels, photo-switchable materials. |

| Organic Synthesis | Versatile chemical building block. | Precursor for novel heterocyclic compounds and potential APIs. nih.gov |

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone, and how do reaction conditions influence yield? The compound can be synthesized via Friedel-Crafts acylation using 2,3-dichloro-4-hydroxybenzene and acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternative methods include selective chlorination of precursor acetophenones under controlled conditions. For example, chlorination of 1-(4-hydroxyphenyl)ethanone with Cl₂ in acetic acid at 60–80°C achieves regioselective dichlorination . Yield optimization requires precise stoichiometry, temperature control (<80°C), and inert atmospheres to minimize side reactions like over-chlorination or oxidation of the hydroxyl group.

Advanced: How can computational modeling guide the optimization of regioselectivity in chlorination reactions for this compound? Density Functional Theory (DFT) calculations can predict the electrophilic aromatic substitution (EAS) reactivity of the phenyl ring. By analyzing frontier molecular orbitals (FMOs) and charge distribution, researchers identify electron-rich positions susceptible to chlorination. For instance, the hydroxyl group’s para position is highly activated, but steric hindrance from adjacent substituents may shift selectivity. Pairing DFT with experimental validation (e.g., HPLC-MS monitoring) resolves discrepancies between predicted and observed regioselectivity .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the acetyl group (singlet at δ 2.6 ppm). C NMR confirms carbonyl resonance (~200 ppm) and chlorine-induced deshielding of adjacent carbons.

- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and O–H (~3200 cm⁻¹) validate functional groups.

- X-ray crystallography (if crystalline): Resolves bond angles and confirms the spatial arrangement of chlorine atoms .

Advanced: How do crystallographic data resolve ambiguities in substituent positioning for derivatives of this compound? Single-crystal X-ray diffraction provides unambiguous evidence of substituent orientation. For example, in 2,2-dichloro-1-(4-methylphenyl)ethanone, crystallography confirmed the dichloroacetyl group’s geometry and steric interactions with the methyl group . Similar approaches apply to this compound to distinguish between ortho/para isomerism or hydrogen-bonding networks involving the hydroxyl group.

Reactivity and Functionalization

Basic: What are the primary reactivity trends of the acetyl and hydroxyl groups in this compound? The acetyl group undergoes nucleophilic acyl substitution (e.g., Grignard reactions) or reduction to ethanol derivatives. The hydroxyl group participates in etherification (alkylation) or esterification. However, steric hindrance from chlorine atoms may slow reactions at the 2- and 3-positions. Selective protection/deprotection strategies (e.g., silylation of the hydroxyl group) are often required for further functionalization .

Advanced: How does the electronic interplay between chlorine substituents and the hydroxyl group influence electrophilic substitution patterns? Chlorine’s electron-withdrawing effect deactivates the ring but directs electrophiles to the less hindered positions. The hydroxyl group’s strong activating (+M) effect competes, creating a meta-directing scenario. Computational studies (e.g., Hirshfeld surface analysis) reveal charge redistribution, guiding predictions for sulfonation or nitration sites .

Biological and Material Applications

Basic: What role does this compound play in medicinal chemistry research? It serves as a scaffold for developing antimicrobial or anticancer agents. The dichlorophenyl moiety enhances lipid solubility and membrane permeability, while the hydroxyl group enables hydrogen bonding with biological targets (e.g., enzyme active sites). Derivatives have shown inhibitory activity against cytochrome P450 enzymes .

Advanced: How can structure-activity relationship (SAR) studies improve the therapeutic potential of derivatives? Systematic SAR involves modifying substituents to assess impacts on bioactivity. For example:

- Replacing chlorine with fluorine alters electron density without steric penalty.

- Introducing methoxy groups enhances metabolic stability.

- Data from enzyme inhibition assays (e.g., IC₅₀ values) and molecular docking refine pharmacophore models .

Data Contradictions and Resolution

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., LogP, melting point)? Conflicting data may arise from impurities or measurement techniques. Strategies include:

- Cross-validating LogP values using shake-flask vs. HPLC-derived methods.

- Differential Scanning Calorimetry (DSC) for precise melting point determination.

- Referencing authoritative databases like NIST or PubChem for consensus values .

Safety and Handling

Basic: What precautions are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.